
2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine is a chemical compound with a unique structure that includes a diazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine typically involves the reaction of appropriate amines with diazepane derivatives. One common method involves the use of transaminase-mediated synthesis, which allows for the production of enantiopure compounds . This method is advantageous due to its high selectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for such compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to interact with enzymes and receptors in biological systems, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: This compound has a similar diazepane ring structure and is used in similar applications.
1-Methyl-1,4-diazepan-2-one: Structurally similar to diazepam, this compound targets gamma-aminobutyric acid (GABA) receptors.
Uniqueness
2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H23N3 |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
2-methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine |
InChI |
InChI=1S/C10H23N3/c1-10(2,11)9-13-6-4-5-12(3)7-8-13/h4-9,11H2,1-3H3 |
Clé InChI |
BAOJZAPJLVEOGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1CCCN(CC1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


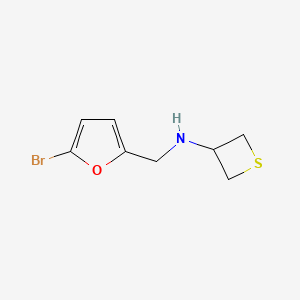

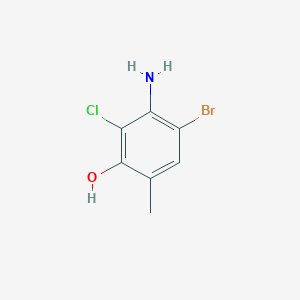
![2-(Pentan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278116.png)
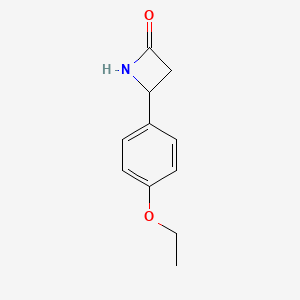
![6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B15278140.png)
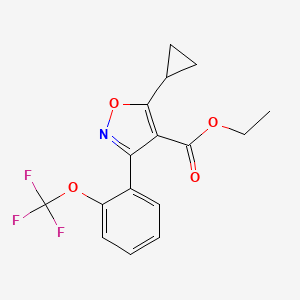
![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)
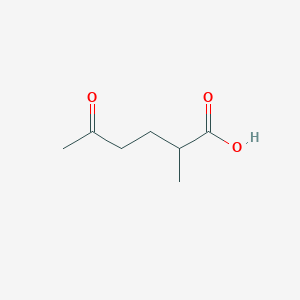
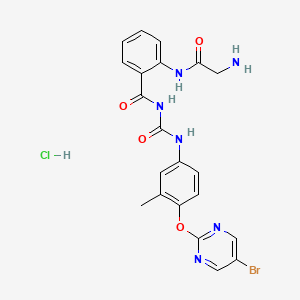

![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)

![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
